HTS01037 -

HTS01037

Catalog Number: EVT-271106
CAS Number:
Molecular Formula: C14H11NO5S2
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HTS 01037 is a ring assembly and a member of thiophenes.
Source and Classification

HTS01037 is classified as a small molecule inhibitor. Its classification falls under the category of chemical compounds that modulate protein interactions, specifically targeting fatty acid-binding proteins. The synthesis of HTS01037 typically involves organic chemistry techniques aimed at generating compounds that can effectively inhibit the activity of AFABP.

Synthesis Analysis

Methods and Technical Details

The synthesis of HTS01037 involves several key steps:

  1. Starting Materials: The synthesis begins with readily available organic precursors, which are selected based on their ability to undergo specific chemical reactions to form the desired structure.
  2. Reactions: Common reactions used in the synthesis include:
    • Amination: Introducing amino groups into the molecular framework.
    • Alkylation: Modifying the compound by adding alkyl groups to enhance its binding affinity.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.

Technical details may vary depending on specific synthetic routes chosen by researchers, but the general approach remains consistent across different laboratories.

Molecular Structure Analysis

Structure and Data

HTS01037 possesses a unique molecular structure that contributes to its biological activity. While specific structural data may not be widely published, compounds in this class typically exhibit:

  • A core aromatic system that facilitates interaction with protein binding sites.
  • Functional groups that enhance solubility and bioavailability.

The molecular formula and exact structural representation can be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions and Technical Details

HTS01037 participates in various chemical reactions relevant to its function as an AFABP antagonist:

  • Binding Interactions: The primary reaction of interest is the binding of HTS01037 to AFABP, which inhibits its fatty acid transport function.
  • Competitive Inhibition: This compound acts through competitive inhibition, where it competes with endogenous fatty acids for binding sites on AFABP.

The kinetics of these reactions can be studied using enzyme assays that measure the effect of HTS01037 on AFABP activity in vitro.

Mechanism of Action

Process and Data

The mechanism of action for HTS01037 involves:

  1. Binding Affinity: HTS01037 binds to the hydrophobic pocket of AFABP, preventing fatty acids from associating with the protein.
  2. Disruption of Fatty Acid Transport: By inhibiting AFABP, HTS01037 disrupts the normal transport and metabolism of fatty acids within adipocytes, leading to altered lipid metabolism.

Data supporting this mechanism can be derived from biochemical assays demonstrating changes in fatty acid uptake in cells treated with HTS01037 compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HTS01037 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 300-400 g/mol, characteristic of small molecule inhibitors.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound's stability can be assessed under various pH conditions and temperatures, which is crucial for determining its shelf life and usability in biological experiments.

These properties are essential for understanding how HTS01037 can be effectively utilized in laboratory settings.

Applications

Scientific Uses

HTS01037 has significant potential applications in scientific research:

  • Metabolic Research: As an AFABP antagonist, it serves as a valuable tool for studying lipid metabolism and obesity-related diseases.
  • Drug Development: There is ongoing interest in developing HTS01037 or related compounds into therapeutic agents for metabolic disorders such as type 2 diabetes and cardiovascular diseases.
  • Biochemical Assays: It can be used in assays designed to measure fatty acid transport dynamics in cellular models.
Molecular Mechanisms of FABP4 Inhibition by HTS01037

Structural Basis of FABP4 Ligand Binding and Competitive Inhibition

Fatty Acid Binding Protein 4 (FABP4/aP2) possesses a highly conserved β-barrel structure characterized by ten anti-parallel β-strands forming an internal water-filled cavity (~650-1099 ų) that accommodates hydrophobic ligands [1] [6]. This cavity contains a hydrogen bond network with key residues (Arg126, Tyr128, and Arg106) that coordinate fatty acid carboxyl groups through polar interactions. HTS01037 (C₁₄H₁₁NO₅S₂; MW 337.37) competitively displaces endogenous fatty acids by binding within this cavity with high affinity (Ki = 0.67 ± 0.18 μM) [2] [7]. X-ray crystallography reveals that HTS01037 adopts a planar conformation, positioning its carboxyl group to form direct hydrogen bonds with Arg126 and Tyr128, bypassing the water-mediated interaction observed in oleic acid-bound FABP4 [2].

The ligand-binding mechanism involves entropy-driven displacement of ordered water molecules (approximately 12 crystallographically ordered waters) within the cavity [6]. Unlike natural fatty acids, HTS01037's fused ring system engages in additional interactions: (1) its ester carbonyl oxygen hydrogen-bonds with cavity water networks; (2) the distal thiofuran sulfur forms a hydrogen bond with the carbonyl backbone of Ala75; and (3) intramolecular hydrogen bonding occurs between the ester carbonyl and amide nitrogen [2]. This binding profile induces minimal conformational changes in FABP4 but effectively occludes the portal region (loops between β3-β4, β5-β6, and α-helix II), preventing fatty acid entry [1] [6].

Table 1: Structural Comparison of FABP4 Ligand Binding

Structural FeatureOleic Acid ComplexHTS01037 ComplexFunctional Consequence
Carboxyl Group CoordinationWater-mediated H-bond to Arg106Direct H-bonds to Arg126/Tyr128Enhanced binding specificity
Cavity Water DisplacementPartial (~50%)Near-complete (~90%)Increased binding entropy
Portal Region DynamicsMinimal conformational changeStabilized closed conformationSteric blockade of fatty acid entry
Key Residue InteractionsR106, R126, Y128R126, Y128, A75Disruption of natural ligand coordination

Allosteric Modulation of Fatty Acid Trafficking and Intracellular Signaling

HTS01037 fundamentally alters intracellular lipid dynamics through allosteric mechanisms beyond simple competitive inhibition. By occupying FABP4's ligand-binding cavity, HTS01037 disrupts the protein's capacity to transfer fatty acids to intracellular organelles, including peroxisomes, mitochondria, and the nucleus [6]. This inhibition is particularly consequential for long-chain fatty acids (e.g., palmitate and arachidonate), whose trafficking depends on FABP4's collision-based transfer mechanism with acceptor membranes [6]. Biophysical studies demonstrate that HTS01037 reduces membrane interaction kinetics by >60%, impairing fatty acid delivery to metabolic and signaling compartments [6].

In macrophages, this disruption manifests as reduced shuttling of pro-inflammatory precursors to eicosanoid-synthesizing enzymes. Specifically, HTS01037 decreases leukotriene C4 (LTC4) secretion by >50% without affecting 5-HETE production or 5-lipoxygenase expression, indicating selective pathway modulation [7]. The mechanism involves impaired arachidonic acid transfer to 5-lipoxygenase and LTC4 synthase complexes. Similarly, in adipocytes, HTS01037 sequesters FABP4 in a ligand-bound state, preventing its interaction with peroxisome proliferator-activated receptor gamma (PPARγ) and reducing fatty acid-mediated transactivation [4]. Nitro-fatty acids (endogenous electrophilic lipids) require FABP4 for intracellular transport and PPARγ activation; HTS01037 competitively inhibits nitro-oleic acid binding to FABP4 (Kd ~3.4 μM), thereby attenuating this signaling axis [4].

Disruption of Protein-Protein Interactions: FABP4-Hormone-Sensitive Lipase Axis

HTS01037 functions as a protein-protein interaction antagonist by preventing fatty acid-dependent complex formation between FABP4 and hormone-sensitive lipase (HSL) [2] [7]. Biochemical analyses reveal that fatty acid-bound FABP4 directly interacts with HSL through a surface-exposed domain involving residues near the portal region, forming a complex with Kd ≈ 0.8 μM [2]. HTS01037 binding induces subtle conformational shifts in the helix-turn-helix motif (residues 30-55) and adjacent loops, reducing HSL affinity by ~8-fold (Kd ≈ 6.5 μM) [2]. This disruption is functionally significant: in 3T3-L1 adipocytes, HTS01037 treatment (10 μM) reduces β-adrenergic-stimulated lipolysis by 40-50%, mirroring the phenotype of FABP4 knockout cells [7].

The mechanistic basis involves dual interference: (1) HTS01037 occupies the fatty acid binding site, preventing allosteric changes required for high-affinity HSL interaction; and (2) it sterically blocks the protein-protein interface. Mutational studies confirm that Arg78 and Asp77 of FABP4 are critical for HSL binding and are conformationally altered upon HTS01037 engagement [7]. Consequently, cytosolic lipolytic activity diminishes due to impaired fatty acid channeling from lipid droplets to mitochondria, reducing substrate availability for β-oxidation. This pathway explains the inhibitor's effect on systemic lipid homeostasis independent of transcriptional regulation.

Table 2: HTS01037 Effects on FABP4 Protein Interactions

Interaction PartnerFunction of ComplexEffect of HTS01037Downstream Consequence
Hormone-Sensitive Lipase (HSL)Fatty acid transfer to β-oxidation machineryDisruption (Kd increase 8-fold)Reduced lipolysis, decreased plasma FFA
Jak2 KinaseIL-6 signaling transductionPartial inhibition (~30% reduction)Attenuated macrophage inflammation
PPARγ Nuclear ReceptorFatty acid delivery for transcriptional activationCompetitive antagonismAltered adipocyte differentiation
Keap1Nrf2 pathway regulationEnhanced binding (indirectly)Antioxidant response activation

Regulation of UCP2-Mediated Redox Homeostasis in Immune Cells

HTS01037 modulates mitochondrial redox balance through uncoupling protein 2 (UCP2) in macrophages and microglia. Transcriptomic analyses demonstrate that HTS01037 (5 μM) upregulates Ucp2 expression by 3.5-fold and arginase by 2.8-fold in LPS-stimulated microglia, independent of exogenous fatty acids [2] [8]. This induction correlates with reduced mitochondrial membrane potential (ΔΨm decrease ≈25%) and attenuated reactive oxygen species (ROS) generation (~40% reduction) [2] [8]. The mechanism involves altered substrate availability for mitochondrial respiration: by sequestering FABP4, HTS01037 limits fatty acid delivery to the electron transport chain, promoting a metabolic shift toward glycolysis and reducing electron leakage.

Notably, HTS01037's redox modulation exhibits context-dependent anti-inflammatory effects. In palmitate-stimulated macrophages, it reduces inducible nitric oxide synthase (iNOS) expression by >40% and nitric oxide production by ~60% [7]. This occurs through UCP2-mediated suppression of NF-κB nuclear translocation rather than direct antioxidant activity. Genetic validation confirms that Ucp2 knockdown abolishes HTS01037's effects on iNOS and IL-6 expression, confirming the causal role of this axis [8]. Furthermore, FABP4 inhibition enhances NADPH generation via pentose phosphate pathway upregulation, supporting glutathione recycling and improving cellular redox buffering capacity during inflammatory stress.

Cross-Talk Between FABP4 Inhibition and PPARγ-Independent Inflammatory Pathways

HTS01037 exerts anti-inflammatory effects through PPARγ-independent mechanisms despite structural similarities to partial PPARγ agonists. In human monocytes, nitro-fatty acid activation of PPARγ induces FABP4 expression, creating a positive feedback loop for lipid sensing [4]. HTS01037 disrupts this amplification by binding FABP4 (Ki ≈ 0.67 μM) and preventing nitro-fatty acid transport to PPARγ [4] [7]. Crucially, however, HTS01037 itself does not activate PPARγ in transactivation assays using CV-1 cells or macrophages, confirming its selective targeting [4].

PPARγ-independent pathways include:

  • Keap1/Nrf2 Axis: HTS01037 facilitates Nrf2 nuclear accumulation by altering FABP4-mediated Keap1 shuttling, increasing heme oxygenase-1 (HO-1) expression >2-fold [6].
  • HSF1 Activation: Thermal stability assays show HTS01037-bound FABP4 exhibits increased affinity for HSF1, enhancing heat shock response genes (HSP70 ↑1.8-fold) [4].
  • NF-κB Suppression: By reducing IKKβ and JNK phosphorylation (↓60-70%), HTS01037 limits TNFα and IL-1β production in macrophages without involving PPARγ [6].

Genetic and pharmacological evidence confirms PPARγ independence: GW9662 (PPARγ antagonist) does not block HTS01037's effects on cytokine secretion, and PPARγ-null macrophages retain full responsiveness to FABP4 inhibition [4] [6]. This distinguishes HTS01037 from thiazolidinediones, which exert effects primarily through PPARγ transactivation.

Table 3: PPARγ-Independent Inflammatory Pathways Modulated by HTS01037

Signaling PathwayKey Molecular EventGene Expression ChangesFunctional Outcome
Keap1/Nrf2/AREReduced Keap1-mediated Nrf2 degradationHO-1 ↑210%, NQO1 ↑150%Antioxidant defense enhancement
HSF1 Stress ResponseEnhanced HSF1 trimerization and DNA bindingHSP70 ↑180%, HSP27 ↑90%Proteostasis and cell survival
NF-κB Inflammatory CascadeInhibition of IκBα degradation and p65 nuclear translocationTNFα ↓65%, IL-6 ↓60%, iNOS ↓45%Reduced macrophage M1 polarization
JAK/STAT SignalingAttenuated Jak2-FABP4 interactionSOCS3 ↑75%, STAT1 phosphorylation ↓55%Resolution of cytokine signaling

Properties

Product Name

HTS01037

IUPAC Name

(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid

Molecular Formula

C14H11NO5S2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+

InChI Key

GJODSFZNKNHKML-SNAWJCMRSA-N

SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

HTS01037; HTS 01037; HTS-01037.

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O

Isomeric SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.